
2-(1-(4-甲基苄基)-1H-苯并咪唑-2-基)乙醇
描述
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol is an organic compound with the molecular formula C16H16N2O It features a benzimidazole core substituted with a 4-methylbenzyl group and an ethanol moiety
科学研究应用
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have various effects at the molecular and cellular level depending on their specific targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used.
Major Products
Oxidation: Formation of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetaldehyde or 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetic acid.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
相似化合物的比较
Similar Compounds
- 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
- 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol
- 6-Methoxy-1H-benzimidazol-2-yl methanol
Uniqueness
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol moiety allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications .
属性
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKMDZKIVNXSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
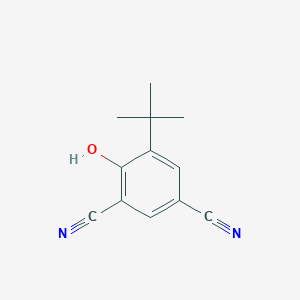

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)
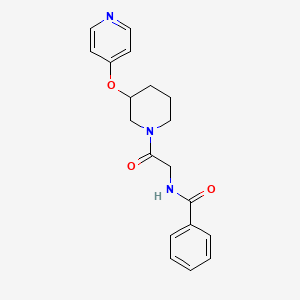

![2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2590211.png)
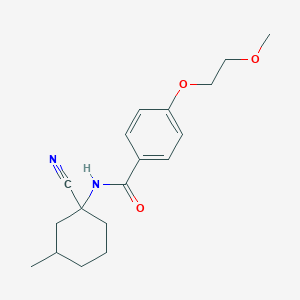
![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)
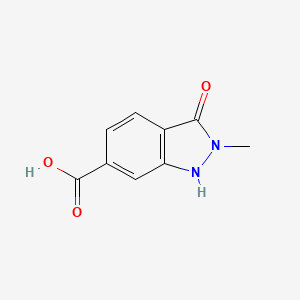
![2-(benzylsulfanyl)-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2590221.png)
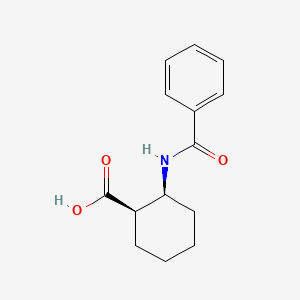

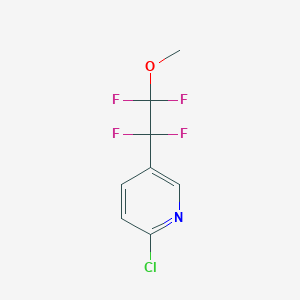
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)
